4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine
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Overview
Description
4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine is a chemical compound with the molecular formula C11H15ClN2O3S and a molecular weight of 290.76 g/mol. This compound is characterized by the presence of a chloropyridinyl group attached to a sulfonyl-dimethylmorpholine structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with 2,5-dimethylmorpholine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides .
Scientific Research Applications
4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chloropyridinyl group may also interact with nucleophilic sites in biological molecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
4-[(6-Chloropyridin-3-yl)sulfonyl]morpholine: Similar structure but lacks the dimethyl groups.
6-Chloropyridine-3-sulfonyl chloride: A precursor in the synthesis of the target compound.
Uniqueness
4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine is unique due to the presence of both the chloropyridinyl and sulfonyl-dimethylmorpholine groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications .
Properties
IUPAC Name |
4-(6-chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3S/c1-8-7-17-9(2)6-14(8)18(15,16)10-3-4-11(12)13-5-10/h3-5,8-9H,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIWQOFRGNHTEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)S(=O)(=O)C2=CN=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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